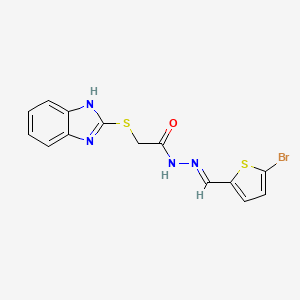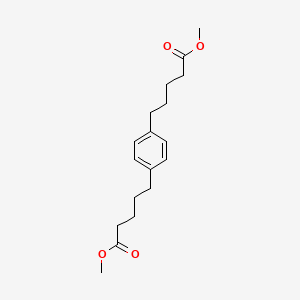![molecular formula C18H20O2S2 B11968945 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- CAS No. 50766-69-3](/img/structure/B11968945.png)
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H20O2S2. It is a derivative of 1,3-dithiane, a heterocyclic compound containing two sulfur atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithiane derivatives are typically synthesized through the reaction of 1,3-propanedithiol with aldehydes or ketones. For 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-, the synthesis involves the reaction of 1,3-propanedithiol with 3-methoxy-4-(phenylmethoxy)benzaldehyde under acidic conditions to form the dithiane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiane derivatives often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The dithiane ring acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes or ketones to form new carbon-carbon bonds. This process is facilitated by the presence of the sulfur atoms, which stabilize the negative charge on the carbon atom adjacent to the sulfur .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: The parent compound, used as a carbonyl protecting group and in umpolung reactions.
2-Phenyl-1,3-dithiane: A derivative used in the preparation of benzaldehyde derivatives.
1,4-Dithiane: A similar compound with different reactivity and applications.
Uniqueness: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is unique due to the presence of the methoxy and phenylmethoxy groups, which provide additional functionalization and reactivity. These groups can participate in further chemical reactions, making this compound a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
50766-69-3 |
|---|---|
Formule moléculaire |
C18H20O2S2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20O2S2/c1-19-17-12-15(18-21-10-5-11-22-18)8-9-16(17)20-13-14-6-3-2-4-7-14/h2-4,6-9,12,18H,5,10-11,13H2,1H3 |
Clé InChI |
RFHQMIDUVXKSTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2SCCCS2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
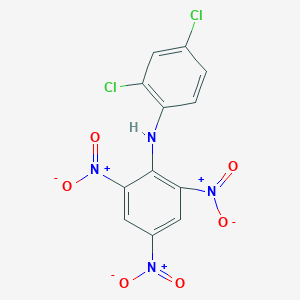

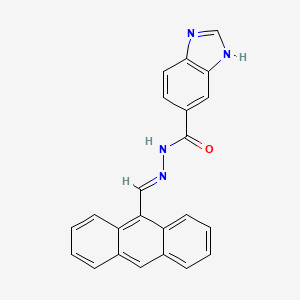
![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)
![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)
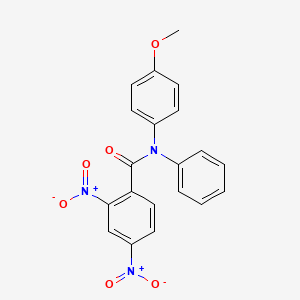
![2-methylpropyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968885.png)
![2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid](/img/structure/B11968890.png)
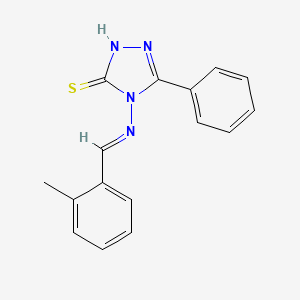
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
